Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate

Description

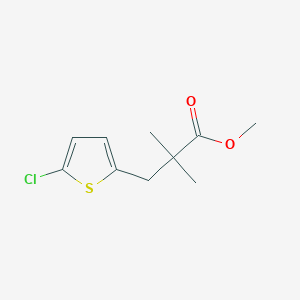

Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate (CAS: 419565-61-0) is a synthetic organic compound with the molecular formula C₁₀H₁₃ClO₂S and a molecular weight of 232.725 g/mol . Structurally, it consists of a 2,2-dimethylpropanoate ester backbone linked to a 5-chlorothiophen-2-yl group.

Properties

IUPAC Name |

methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO2S/c1-10(2,9(12)13-3)6-7-4-5-8(11)14-7/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBASKAIHVRCMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=C(S1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694883 | |

| Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419565-61-0 | |

| Record name | Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of the 5-Chlorothiophene Intermediate

The chlorinated thiophene moiety, specifically 5-chlorothiophene-2-carboxylic acid or related derivatives, is a critical building block for the target compound. A robust and efficient preparation method involves a one-pot chlorination and oxidation process starting from 2-thiophenecarboxaldehyde.

- Starting Material: 2-thiophenecarboxaldehyde

- Chlorination: Introduction of chlorine gas into the aldehyde to form 5-chloro-2-thiophenecarboxaldehyde intermediate.

- Reaction Conditions:

- Temperature range: -10 °C to 30 °C (optimal: -5 °C to 25 °C)

- Chlorine to aldehyde molar ratio: 0.9–1.05:1 (preferably 1.5:1 to 1.05:1)

- Heat preservation time: 1–3 hours

- Subsequent Hydroxide Treatment: The intermediate is slowly added to precooled sodium hydroxide solution (temperature controlled below 30 °C), followed by further chlorination and heat preservation.

- Isolation: After quenching with sodium sulfite, extraction, pH adjustment, filtration, recrystallization, and drying yield 5-chlorothiophene-2-carboxylic acid.

This method is efficient as the intermediate is used directly without isolation, reducing purification steps and waste generation.

| Step | Reagent/Condition | Purpose | Notes |

|---|---|---|---|

| 1 | Chlorine gas, 2-thiophenecarboxaldehyde | Chlorination to 5-chloro intermediate | Temp: -10 to 30 °C; molar ratio Cl2:aldehyde ~1:1 |

| 2 | Sodium hydroxide solution (precooled) | Hydroxide treatment | Temp <30 °C |

| 3 | Chlorine gas (second addition) | Further chlorination | Controlled temperature 10–60 °C |

| 4 | Sodium sulfite quench, solvent extraction | Quenching and impurity removal | Solvent options: chloroform, dichloromethane, ethyl acetate, toluene, etc. |

| 5 | Acidification (HCl), filtration, recrystallization | Isolation and purification | pH adjusted to 1–6 |

Formation of the 2,2-Dimethylpropanoate Ester Moiety

The 2,2-dimethylpropanoate ester part of the molecule is typically introduced via esterification of the corresponding acid or acid chloride derivative with methanol or methylating agents under controlled conditions.

While direct literature on methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate esterification is limited, analogous esterification strategies from related compounds suggest:

- Use of acid chlorides or activated esters derived from the 2,2-dimethylpropanoic acid.

- Reaction with methanol in the presence of acid catalysts (e.g., sulfuric acid or Lewis acids) or base catalysts under reflux conditions.

- Alternative methods include the use of methyl iodide with base or direct Fischer esterification with methanol and acid catalysis.

No significant side reactions reported when the thiophene ring is chlorinated, indicating the esterification step is compatible with the chlorothiophene moiety.

Coupling of the Thiophene and Ester Fragments

The key step to obtain this compound involves coupling the chlorinated thiophene ring with the 2,2-dimethylpropanoate backbone. This is often achieved by:

-

- Suzuki-Miyaura or Negishi cross-coupling between a 5-chlorothiophene derivative and a suitable organometallic reagent derived from the 2,2-dimethylpropanoate moiety.

- Palladium-catalyzed coupling under mild conditions ensures high selectivity and yield.

Alternative alkylation methods:

- Alkylation of thiophene derivatives with halogenated 2,2-dimethylpropanoate esters under basic conditions.

Though specific protocols for this exact compound are scarce, mechanochemical synthesis approaches have been reported for analogous sulfonamide and aryl derivatives involving ball milling with bases and catalysts, achieving high yields and purity in short reaction times. Such green chemistry methods could be adapted for this compound.

Summary of Preparation Methodology

| Stage | Reaction Type | Key Reagents | Conditions | Yield & Purity Notes |

|---|---|---|---|---|

| 1. Chlorination of 2-thiophenecarboxaldehyde | Electrophilic aromatic substitution | Cl2, NaOH | -10 to 30 °C, 1–3 h | High yield, direct intermediate use |

| 2. Hydroxide treatment and oxidation | Base hydrolysis and chlorination | NaOH, Cl2 | <30 °C, controlled pH | Efficient impurity removal |

| 3. Esterification | Fischer esterification or methylation | Methanol, acid/base catalyst | Reflux or mild heating | High purity ester formation |

| 4. Coupling of fragments | Cross-coupling or alkylation | Pd catalyst, organometallic reagents | Mild, inert atmosphere | High conversion reported in analogs |

Research Findings and Notes

- The one-pot chlorination and oxidation method for preparing 5-chlorothiophene-2-carboxylic acid is advantageous due to its operational simplicity, reduced waste, and high purity outputs.

- Esterification reactions are standard and well-established for similar compounds, with no adverse effects on the chlorinated thiophene ring.

- Mechanochemical synthesis techniques offer promising, sustainable alternatives for coupling steps, providing high yields and purity with reduced solvent use and reaction times.

- No direct patent or literature describes a single-step synthesis of this compound, indicating the necessity of a multi-step synthetic route involving intermediate preparation and coupling.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and amines.

Substitution: Various substituted thiophenes.

Scientific Research Applications

Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound can be used as a probe in biological studies to understand the interaction of thiophene derivatives with biological systems.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of 2,2-dimethylpropanoate esters with aromatic or heteroaromatic substituents. Below is a detailed comparison with key analogs:

Key Observations

Substituent Effects :

- Electronic Properties : The 5-chlorothiophen-2-yl group introduces electron-withdrawing effects via chlorine, altering reactivity compared to phenyl analogs (e.g., 4-chlorophenyl in compound 11a). Thiophene’s conjugated system may enhance stability in photochemical applications .

- Steric Effects : Bulkier substituents like bromine (compound 18) reduce synthetic yields (50% vs. 77% for compound 17), likely due to steric hindrance .

Synthetic Efficiency: Thiophene derivatives (e.g., compound 17) exhibit higher yields (77%) compared to brominated (50%) or cyano-substituted analogs, suggesting favorable reactivity of thiophene rings under standard conditions .

Physical Properties: The molecular weight range (217–298 g/mol) correlates with substituent size. The target compound’s lower molecular weight (232.7 g/mol) may improve solubility compared to brominated analogs .

Thiophene derivatives are often explored in medicinal chemistry due to their metabolic stability .

Unresolved Questions

- The target compound’s spectral data (e.g., NMR, IR) is absent in the evidence, limiting direct comparison with analogs like 11a, which shows distinct δ4.23 (CH) and δ176.2 (C=O) signals .

- Applications in materials science (e.g., liquid crystals, polymers) remain unexplored but plausible given the thiophene moiety’s electronic properties.

Q & A

Q. What are the established synthetic routes for Methyl 3-(5-chlorothiophen-2-YL)-2,2-dimethylpropanoate, and what analytical methods validate its purity?

Methodological Answer: Synthesis typically involves multi-step procedures:

- Step 1 : Esterification of substituted thiophene precursors with methyl isobutyrate derivatives under acidic or catalytic conditions .

- Step 2 : Chlorination at the 5-position of the thiophene ring using reagents like NCS (N-chlorosuccinimide) in dichloromethane .

- Step 3 : Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate eluent) .

Q. Validation :

- NMR Spectroscopy : Key signals include δ 3.68 ppm (ester OCH3) and δ 4.23 ppm (methine CH group) in H NMR, with carbonyl (C=O) signals at ~176 ppm in C NMR .

- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+) with mass accuracy < 2 ppm .

| Analytical Data | Observed Values | Reference |

|---|---|---|

| H NMR (δ, ppm) | 3.68 (OCH3), 4.23 (CH) | |

| C NMR (δ, ppm) | 176.2 (C=O), 56.1 (OCH3) | |

| HRMS ([M+Na]+) | Calculated: 323.0253; Found: 323.0257 |

Q. How is the molecular structure of this compound elucidated, and what software tools are recommended?

Methodological Answer: Structural elucidation combines experimental and computational approaches:

- X-ray Crystallography : Resolve crystal packing and bond angles using SHELXL for refinement .

- Mercury Software : Visualize intermolecular interactions (e.g., hydrogen bonds, π-stacking) and calculate void spaces in the crystal lattice .

| Software | Functionality | Reference |

|---|---|---|

| SHELXL | Refinement of crystallographic data | |

| Mercury | Visualization of packing patterns and voids |

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking : Use tools like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes, receptors). Parameterize the compound’s 3D structure (from Mercury or PubChem) and validate docking poses with MD simulations .

- QSAR Studies : Corrogate substituent effects (e.g., chlorine position) on bioactivity using descriptors like logP and H-bond acceptors .

Q. How do researchers resolve contradictions in reported biological activities for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate assays (e.g., antiproliferative activity) under standardized conditions (e.g., MTT assay, 72-hour incubation) .

- Meta-Analysis : Compare IC50 values across studies, accounting for variables like cell line (e.g., HeLa vs. MCF-7) and solvent (DMSO concentration ≤ 0.1%) .

- Structural Validation : Confirm compound identity via single-crystal XRD to rule out polymorphic or stereochemical discrepancies .

Q. What advanced techniques characterize steric and electronic effects of the 5-chlorothiophene moiety?

Methodological Answer:

Q. How is this compound utilized in synthesizing bioactive analogs?

Methodological Answer:

- Derivatization : React the ester group with amines (e.g., NH3/MeOH) to form amides, or hydrolyze to carboxylic acids for further coupling .

- Case Study : Methyl 3-(3-amino-1H-pyrazol-1-yl)-2,2-dimethylpropanoate analogs show anticoagulant activity via thrombin inhibition (IC50: ~5 µM) .

| Reaction | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Amidation | NH3/MeOH, 60°C, 12h | 71 | |

| Hydrolysis | NaOH/H2O, reflux, 6h | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.